REACTION_SMILES
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[Br:4][CH2:5][C:6](=[O:7])[c:8]1[cH:9][c:10]([O:14][CH3:15])[cH:11][cH:12][cH:13]1.[CH3:16][CH2:17][OH:18].[Se:1](=[O:2])=[O:3]>>[O:2]=[C:5]([C:6](=[O:7])[c:8]1[cH:9][c:10]([O:14][CH3:15])[cH:11][cH:12][cH:13]1)[O:18][CH2:17][CH3:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(C(=O)CBr)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Se]=O
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Name
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Type
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product
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Smiles
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CCOC(=O)C(=O)c1cccc(OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |